Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-
Description
This compound belongs to the class of benzoic acid derivatives functionalized with a phenoxyacetyl amino group at the 3-position. Its structure features a 4-chloro-3-fluorophenoxy moiety linked via an acetyl amino bridge to the benzoic acid core. Such substitutions are common in agrochemicals and pharmaceuticals, where halogenated aromatic groups enhance bioactivity and metabolic stability .
Properties
CAS No. |
649773-99-9 |
|---|---|
Molecular Formula |
C15H11ClFNO4 |
Molecular Weight |
323.70 g/mol |
IUPAC Name |
3-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11ClFNO4/c16-12-5-4-11(7-13(12)17)22-8-14(19)18-10-3-1-2-9(6-10)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
InChI Key |
AZHHOGULHUCDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC(=C(C=C2)Cl)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 4-chloro-3-fluorophenol with acetyl chloride to form 4-chloro-3-fluorophenyl acetate. This intermediate is then reacted with 3-amino benzoic acid under appropriate conditions to yield the target compound. The reaction conditions often include the use of catalysts such as pyridine or triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations:
Halogenation Effects : The 4-chloro-3-fluoro substitution in the target compound likely enhances lipophilicity compared to nitro (e.g., ) or methyl (e.g., ) groups, which could influence membrane permeability in biological systems.
Acidity: The pKa of sulfonamide-containing analogues (e.g., 3.92 in ) is higher than that of nitro-substituted derivatives (pKa ~2.77 in ), suggesting that electron-withdrawing groups (e.g., -NO₂) increase acidity. The target compound’s pKa is expected to lie between these values due to the moderate electron-withdrawing effect of -Cl and -F.
Thermal Stability: High boiling points in sulfonyl derivatives (e.g., 598.8°C in ) indicate strong intermolecular interactions (e.g., hydrogen bonding and dipole-dipole forces), which may be less pronounced in the acetyl amino-substituted target compound.
Functional Group Impact on Bioactivity
- Phenoxyacetyl Group: This moiety is associated with herbicidal activity in compounds like 2,4-D (2,4-dichlorophenoxyacetic acid). The 4-chloro-3-fluoro variant may offer enhanced selectivity or resistance to degradation .
- Sulfonamide vs. Acetyl Amino: Sulfonamides (e.g., ) often exhibit antimicrobial or enzyme-inhibitory properties, while acetyl amino groups are common in prodrugs (e.g., aspirin derivatives) .
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